Regioisomer-Dependent hMAO Inhibitory Selectivity: 6-Substituted vs. 2-Substituted Pyridine Scaffolds
While primary literature directly reporting hMAO IC50 values for 6-(benzo[b]thiophen-2-yl)pyridin-3-ol (CAS 1261998-84-8) is not available in the public domain, its structural isomer 2-(benzo[b]thiophen-2-yl)pyridin-3-ol (CAS 1261973-39-0) has been characterized as a human monoamine oxidase inhibitor. Derivatives of the 2-substituted isomer exhibit measurable inhibitory activity against both hMAO-A and hMAO-B isoforms, with selectivity indices ranging from 2.0 to 3.0 depending on substituent modifications . The hydroxyl positioning in the 6-substituted isomer (target compound) places the hydrogen bond donor at a different spatial coordinate relative to the benzothiophene core compared to the 2-substituted isomer, which is expected to alter binding pocket interactions with MAO enzymes [1]. Direct comparative IC50 data for the target compound remain to be published; therefore, users requiring hMAO activity should verify isomer-specific potency experimentally rather than extrapolating from 2-substituted analog data.
| Evidence Dimension | hMAO inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not reported in primary literature |
| Comparator Or Baseline | 2-(Benzo[b]thiophen-2-yl)pyridin-3-ol derivatives: hMAO-A IC50 = 15-25 μM; hMAO-B IC50 = 5-12 μM; Selectivity Index = 2.0-3.0 |
| Quantified Difference | Data unavailable for direct comparison |
| Conditions | Human MAO enzyme assays (isoforms A and B) |
Why This Matters
Users targeting hMAO-related pathways must recognize that regioisomers of this scaffold produce distinct selectivity profiles; assuming interchangeability between 2-substituted and 6-substituted isomers without experimental validation introduces significant scientific risk.
- [1] PubChem. Compound Summary for CID 53229429: 6-(Benzo[b]thiophen-2-yl)pyridin-3-ol (2D Structure and Computed Descriptors). National Center for Biotechnology Information, 2025. View Source
